molecular formula C13H18FN B13158339 4-Fluoro-2-(4-methylcyclohexyl)aniline

4-Fluoro-2-(4-methylcyclohexyl)aniline

Cat. No.: B13158339
M. Wt: 207.29 g/mol
InChI Key: YTZDJLBGNPORMT-UHFFFAOYSA-N
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Description

4-Fluoro-2-(4-methylcyclohexyl)aniline is an organic compound with the molecular formula C13H18FN It is a derivative of aniline, where the hydrogen atom in the para position of the benzene ring is replaced by a fluorine atom, and the ortho position is substituted with a 4-methylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(4-methylcyclohexyl)aniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . The general reaction conditions include the use of a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and cost-effectiveness. The process would likely include continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(4-methylcyclohexyl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

4-Fluoro-2-(4-methylcyclohexyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-Fluoro-2-(4-methylcyclohexyl)aniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to certain targets, while the 4-methylcyclohexyl group can influence the compound’s overall conformation and reactivity. These interactions can modulate various biochemical pathways, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-(4-methylcyclohexyl)aniline is unique due to the presence of both the fluorine atom and the bulky 4-methylcyclohexyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where these characteristics are advantageous.

Properties

Molecular Formula

C13H18FN

Molecular Weight

207.29 g/mol

IUPAC Name

4-fluoro-2-(4-methylcyclohexyl)aniline

InChI

InChI=1S/C13H18FN/c1-9-2-4-10(5-3-9)12-8-11(14)6-7-13(12)15/h6-10H,2-5,15H2,1H3

InChI Key

YTZDJLBGNPORMT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C2=C(C=CC(=C2)F)N

Origin of Product

United States

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